2'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine
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Overview
Description
2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 2’ position, a fluorine atom at the 5 position, and an amine group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl) . The reaction conditions typically involve the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs catalytic coupling reactions such as the Suzuki, Negishi, and Stille reactions . These methods involve the use of palladium or nickel catalysts and are known for their efficiency and scalability. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic center.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups present on the biphenyl structure.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used under conditions that favor the formation of a cationic intermediate.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of a base to facilitate the substitution reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of halogenated biphenyl derivatives, while nucleophilic substitution can result in the formation of amine-substituted biphenyls.
Scientific Research Applications
2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate the interactions of biphenyl derivatives with biological targets.
Industrial Applications: The compound is used in the production of agrochemicals and dyes, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The presence of the chlorine and fluorine atoms can enhance its binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.
2-Fluoro-1,1’-biphenyl: Lacks the chlorine and amine groups, which can affect its binding affinity and reactivity.
3-Amino-1,1’-biphenyl: Lacks the chlorine and fluorine atoms, which can influence its chemical properties and applications.
Uniqueness
2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and binding affinity in various chemical and biological contexts. The amine group further adds to its versatility, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVQHBOLDBIQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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